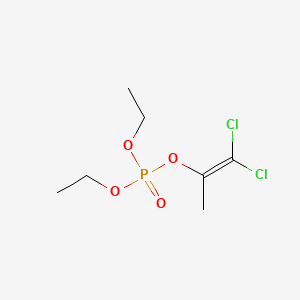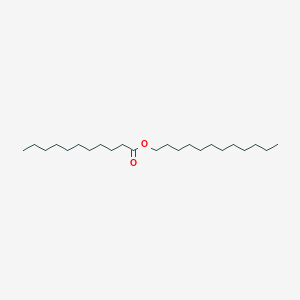
Dodecyl undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl undecanoate is an organic compound with the molecular formula C23H46O2. It is a type of ester, specifically a fatty acid ester, which is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl undecanoate can be synthesized through the esterification of dodecanol (a fatty alcohol) with undecanoic acid (a fatty acid). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and undecanoic acid.
Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Dodecanol and undecanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Dodecyl undecanoate has been studied for its applications in various fields:
Chemistry: Used as a reactant in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its favorable chemical properties.
Mecanismo De Acción
The mechanism of action of dodecyl undecanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl acetate: Another fatty acid ester with similar chemical properties but different applications, primarily used as a fragrance and flavoring agent.
Sodium dodecyl sulfate: An anionic surfactant with a similar hydrocarbon chain length but different functional group, widely used in detergents and cleaning products.
Testosterone undecanoate: A fatty acid ester of testosterone used in hormone replacement therapy.
Uniqueness
Dodecyl undecanoate is unique due to its specific combination of a dodecyl group and an undecanoate group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
42231-62-9 |
|---|---|
Fórmula molecular |
C23H46O2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
dodecyl undecanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-9-11-13-14-16-18-20-22-25-23(24)21-19-17-15-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clave InChI |
MCUFLKKUIDNRMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
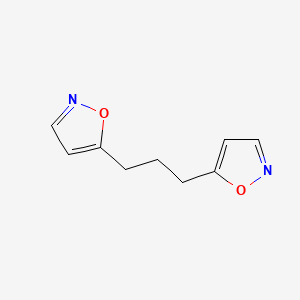
![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
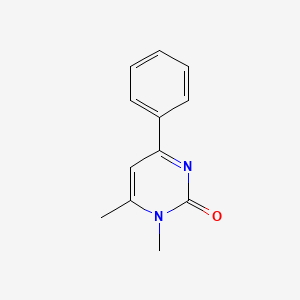
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
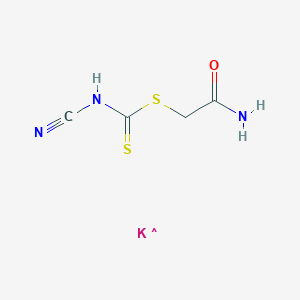
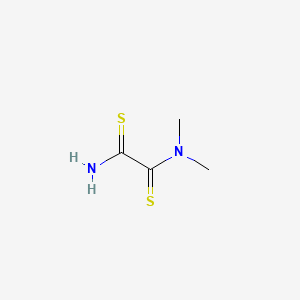
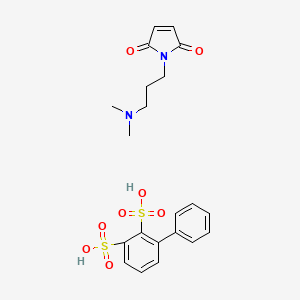
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
